2-(4-chlorophenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-(4-chlorophenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both chloro and fluoro substituents on the phenyl rings, along with the pyrazolo[1,5-a]pyrimidine core, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 4-chlorobenzaldehyde with 4-fluoroaniline in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with 3,5-dimethylpyrazole under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
2-(4-chlorophenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- 3-chloro-5-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the phenyl rings. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H16ClFN4 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H16ClFN4/c1-12-11-18(24-17-9-7-16(22)8-10-17)26-20(23-12)13(2)19(25-26)14-3-5-15(21)6-4-14/h3-11,24H,1-2H3 |
InChI Key |
XCBJBCPCQNABFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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